molecular formula C5H9FO B1441946 (1-(Fluoromethyl)cyclopropyl)methanol CAS No. 883731-61-1

(1-(Fluoromethyl)cyclopropyl)methanol

Cat. No. B1441946
CAS RN: 883731-61-1
M. Wt: 104.12 g/mol
InChI Key: IRFLMQHCAJMPCS-UHFFFAOYSA-N
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Description

“(1-(Fluoromethyl)cyclopropyl)methanol” is a chemical compound with the molecular formula C5H9FO . It has a molecular weight of 104.12 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “(1-(Fluoromethyl)cyclopropyl)methanol” is 1S/C5H9FO/c6-3-5(4-7)1-2-5/h7H,1-4H2 . The InChI key is IRFLMQHCAJMPCS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(1-(Fluoromethyl)cyclopropyl)methanol” is a liquid . It has a storage temperature of -10 .

Scientific Research Applications

Pharmaceutical Research

(1-(Fluoromethyl)cyclopropyl)methanol: is a valuable building block in the synthesis of innovative drug candidates. Its unique chemical structure is leveraged for the development of targeted therapies, which are crucial in addressing a wide range of health conditions, including neurological disorders and metabolic diseases .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex chemical entities. It is used in various chemical reactions due to its reactivity with other organic compounds, facilitating the creation of a diverse array of chemical products .

Analytical Chemistry

In analytical chemistry, (1-(Fluoromethyl)cyclopropyl)methanol is utilized as a standard or reference material. Its well-defined properties allow for highly accurate and reliable data analysis, which is essential for the validation of experimental results .

Material Science

The applications in material science often involve the use of (1-(Fluoromethyl)cyclopropyl)methanol as a precursor or a reactant in the synthesis of new materials. Its incorporation into polymers or other materials can impart desirable properties like increased durability or chemical resistance .

Life Sciences

In life sciences, this compound is used in research related to biological systems. Its role can vary from being a part of a biochemical pathway to serving as a probe for understanding molecular interactions within cells .

Chromatography

(1-(Fluoromethyl)cyclopropyl)methanol: finds its use in chromatography as a solvent or a component of the mobile phase. Its characteristics help in the separation of substances based on their differential interactions with the stationary phase of the chromatographic setup .

Safety And Hazards

The compound has the following hazard statements: H226, H315, H318, H335 . The precautionary statements include: P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

[1-(fluoromethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-3-5(4-7)1-2-5/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFLMQHCAJMPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Fluoromethyl)cyclopropyl)methanol

CAS RN

883731-61-1
Record name [1-(fluoromethyl)cyclopropyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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